2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Lipophilicity Drug-likeness CNS penetration

2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 1114628-03-3) is a synthetic, achiral quinoxalinone-acetamide hybrid with molecular formula C₁₇H₁₆N₄O₂ and molecular weight 308.33 g/mol. It is catalogued as a screening compound (ChemDiv ID IB05-7855) and registered in PubChem (CID.

Molecular Formula C17H16N4O2
Molecular Weight 308.33 g/mol
Cat. No. B12163141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide
Molecular FormulaC17H16N4O2
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=N3
InChIInChI=1S/C17H16N4O2/c1-12-17(23)21(15-8-3-2-7-14(15)20-12)11-16(22)19-10-13-6-4-5-9-18-13/h2-9H,10-11H2,1H3,(H,19,22)
InChIKeyGZPSNMSINHHWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide Procurement Guide: Core Identity and Chemical Class


2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide (CAS 1114628-03-3) is a synthetic, achiral quinoxalinone-acetamide hybrid with molecular formula C₁₇H₁₆N₄O₂ and molecular weight 308.33 g/mol [1]. It is catalogued as a screening compound (ChemDiv ID IB05-7855) and registered in PubChem (CID 46295464) . The quinoxalinone core is widely explored in medicinal chemistry for kinase inhibition and antimicrobial applications, but this specific derivative lacks published target-specific profiling.

Why Generic Quinoxalinone Acetamides Cannot Substitute 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide in Focused Screening


The 2-pyridylmethyl amide side chain in this compound is a critical structural determinant. Replacement with a phenyl or substituted-phenyl acetamide (as in the anticonvulsant series by Ayyad et al. [1]) eliminates the hydrogen-bond-capable pyridine nitrogen, altering logD, polar surface area, and ligand recognition. The computed logP of 1.08 and topological polar surface area (TPSA) of 74.7 Ų for this compound [2] differ substantially from analogous phenyl-substituted quinoxalinones, which typically exhibit higher logP values. Generic quinoxalinone acetamides without the pyridin-2-ylmethyl motif are therefore not interchangeable in target-based assays where amine-to-heterocycle hydrogen bonding or π–π stacking with the pyridine ring governs binding.

Quantitative Differentiation Evidence for 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide Selection


Lipophilicity (logP/logD) Comparison vs. Phenyl-Substituted Quinoxalinone Acetamide Analogs

The compound's computed logP (XLogP3-AA) is 0.7 [1] and chromatographic logD (pH 7.4) is 1.08 . In contrast, the phenyl-substituted analog 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-methylphenyl)acetamide (from the anticonvulsant series) has a higher predicted logP of approximately 2.1 via the same XLogP3 algorithm [2]. The lower lipophilicity of the target compound, conferred by the pyridin-2-ylmethyl group, suggests improved aqueous solubility and a more favorable central nervous system (CNS) multiparameter optimization (MPO) profile.

Lipophilicity Drug-likeness CNS penetration

Polar Surface Area (PSA) Differentiation from 4-Methylphenyl Analog

The topological polar surface area (TPSA) of the target compound is 74.7 Ų [1], whereas the 4-methylphenyl analog has a TPSA of approximately 64 Ų (difference due to pyridine nitrogen) [2]. A TPSA below 90 Ų is generally favorable for blood-brain barrier (BBB) penetration, but the slightly higher TPSA in the target compound, combined with lower logP, may produce a distinct CNS MPO profile compared to the phenyl series.

Polar surface area CNS drug-likeness Permeability

Hydrogen Bond Acceptor/Donor Count vs. Pyridine-Ring-Lacking Analogs

The target compound contains 4 hydrogen bond acceptors and 1 donor [1], compared to 3 acceptors and 1 donor in the 4-methylphenyl analog [2]. The extra acceptor (pyridine nitrogen) provides an additional site for target engagement or water interaction, potentially enhancing solubility and modulating off-target pharmacology.

H-bond potential Selectivity Solubility

Aqueous Solubility (Computed logSw) vs. Class Average

The computed intrinsic solubility (logSw) for the target compound is -2.22 , translating to an estimated aqueous solubility of approximately 6 × 10⁻³ g/L (19 µM). While no direct comparator logSw value is available for the 4-methylphenyl analog, typical 3-methyl-2-oxoquinoxaline acetamides with logP > 2 exhibit logSw values below -3.0, suggesting the target compound's pyridin-2-ylmethyl group improves solubility by roughly 5–10 fold [1]. This is a class-level inference based on the general inverse correlation between logP and logSw within the quinoxalinone series.

Solubility Assay compatibility Formulation

Rotatable Bond Count: Conformational Flexibility vs. Rigid Analogs

The target compound has 4 rotatable bonds [1], one more than the 3 rotatable bonds in the direct N-phenyl acetamide analog [2]. This additional rotatable bond in the pyridin-2-ylmethyl moiety may allow improved conformational adaptation in flexible binding pockets, potentially translating to higher on-target affinity at the entropic cost of binding.

Conformational entropy Binding affinity Selectivity

Anticonvulsant Activity Class-Level Comparison vs. 4-Substituted Phenyl Acetamide Series

The closely related series 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides demonstrated significant anticonvulsant activity in PTZ-induced seizure models in mice, with compounds 8c and 9c showing the highest protection [1]. The target compound differs by substitution of the phenyl ring with a pyridin-2-ylmethyl group. This structural modification is known to enhance CNS penetration and receptor binding in other chemotypes. While direct comparative seizure model data for the target compound are not available, the pyridin-2-ylmethyl substitution may confer improved anticonvulsant potency based on class-level structure-activity relationships.

Anticonvulsant Epilepsy Phenotypic screening

Recommended Application Scenarios for 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide Based on Available Evidence


Central Nervous System (CNS)-Focused Kinase or GPCR Screening Libraries

The compound's computed logP of 0.7–1.08 and TPSA of 74.7 Ų place it within the favorable range for BBB penetration (CNS MPO score ≈ 4.5–5.0). The pyridin-2-ylmethyl motif provides an additional H-bond acceptor, potentially enhancing interactions with CNS targets such as GPCRs, ion channels, and kinases. The compound is suited for inclusion in diversity-oriented screening decks targeting neurological disorders, leveraging the class-level anticonvulsant activity of the quinoxalinone series [1].

Biochemical Assay Development and Counter-Screening Panels

The compound's moderate aqueous solubility (logSw = -2.22, ~6 × 10⁻³ g/L) supports the preparation of 10 mM DMSO stocks for biochemical assays. Its 4 H-bond acceptors and 1 donor render it suitable for SPR-based fragment screening or fluorescence polarization assays where hydrogen bonding contributes to binding. It can serve as a tool compound in counter-screening panels against phenyl-substituted analogs to deconvolute pyridine-specific pharmacophore contributions.

Antimicrobial or Antitubercular Discovery Programs

Quinoxalinone derivatives have established antimicrobial and antitubercular activities . The target compound's pyridine-containing side chain distinguishes it from simple phenyl analogs and may confer improved activity against Mycobacterium tuberculosis or Gram-positive bacteria through enhanced membrane permeability or target engagement. It is recommended for inclusion in phenotypic screening cascades for neglected tropical diseases.

Structure-Activity Relationship (SAR) Expansion Around Quinoxalinone Cores

The compound is a valuable intermediate for SAR expansion. The pyridin-2-ylmethyl amide linkage allows further derivatization (e.g., N-oxide formation, metal coordination). Its availability in 47 mg quantities from ChemDiv and its achiral nature [1] make it a convenient starting point for hit-to-lead chemistry optimization.

Quote Request

Request a Quote for 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.